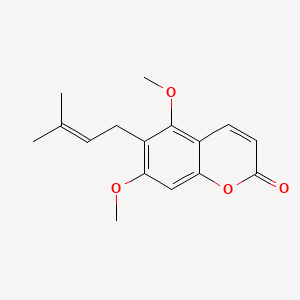

Toddaculin

概要

説明

トッドアクリンは、植物トッドエリア・アジアチカ(L.)ラムから単離された天然のクマリン化合物です。 この化合物は、骨粗鬆症などの骨関連疾患の治療における潜在的な治療効果、特に骨関連疾患の治療における潜在的な治療効果により注目を集めています 。 トッドアクリンは、破骨細胞の分化を阻害し、骨芽細胞の分化を促進することが示されており、さらなる研究開発のための有望な候補となっています .

科学的研究の応用

Toddaculin has a wide range of scientific research applications:

Chemistry: this compound serves as a valuable compound for studying coumarin derivatives and their chemical properties.

作用機序

トッドアクリンは、複数の分子経路を通じてその効果を発揮します。

破骨細胞分化の阻害: トッドアクリンは、NF-κB、ERK 1/2、およびp38 MAPKシグナル伝達経路を活性化することによって、破骨細胞の分化を阻害します.

骨芽細胞分化の促進: この化合物は、分化因子を調節することによって、骨芽細胞の分化と石灰化を促進します.

抗炎症作用: トッドアクリンは、炎症性メディエーターの産生を抑制し、マクロファージにおける核因子-κB(NF-κB)の活性化を阻害します.

6. 類似の化合物との比較

トッドアクリンは、アキュレチンやフェロプテリンなどの他のクマリンと構造的に似ています 。 しかし、これらの化合物とは異なる独自の特性を示します。

アキュレチン: アキュレチンとトッドアクリンはどちらも抗炎症作用を有しますが、トッドアクリンは破骨細胞の分化を阻害し、骨芽細胞の活性を促進する効果がより高いです.

フェロプテリン: フェロプテリンは神経保護作用について研究されてきましたが、トッドアクリンは主に骨の健康に焦点を当てています.

類似の化合物のリスト:

- アキュレチン

- フェロプテリン

- イソピンピネリン

- スベロシン

- トッドレノール

- トッドラクトン

結論として、トッドアクリンは、さまざまな科学分野で大きな可能性を秘めた有望な化合物です。 そのユニークな特性と作用機序は、さらなる研究開発のためのエキサイティングなテーマとなっています。

生化学分析

Biochemical Properties

Toddaculine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, Toddaculine inhibits the differentiation of osteoclasts by activating the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), extracellular signal-regulated kinase 1/2 (ERK 1/2), and p38 mitogen-activated protein kinase (MAPK) signaling pathways . Additionally, Toddaculine induces the differentiation and mineralization of osteoblasts by regulating differentiation factors . These interactions highlight the compound’s dual role in bone resorption and formation.

Cellular Effects

Toddaculine exhibits significant effects on various cell types and cellular processes. In osteoclasts, Toddaculine inhibits differentiation, thereby reducing bone resorption . In osteoblasts, it promotes differentiation and mineralization, enhancing bone formation . Furthermore, Toddaculine displays a dual effect as a cell differentiating agent and apoptosis inducer in U-937 cells, suggesting its potential as an anti-leukemic agent . These effects are mediated through the activation of specific cell signaling pathways, including NF-κB, ERK 1/2, and p38 MAPK .

Molecular Mechanism

The molecular mechanism of Toddaculine involves several key interactions at the molecular level. Toddaculine binds to specific biomolecules, leading to the activation or inhibition of various enzymes. For instance, it activates the NF-κB, ERK 1/2, and p38 MAPK signaling pathways, which are crucial for osteoclast differentiation . Additionally, Toddaculine regulates gene expression by modulating differentiation factors in osteoblasts . These molecular interactions underscore the compound’s ability to influence both bone resorption and formation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Toddaculine have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that Toddaculine can maintain its activity over extended periods, provided it is stored under appropriate conditions . Long-term exposure to Toddaculine in in vitro and in vivo studies has demonstrated sustained inhibition of osteoclast differentiation and promotion of osteoblast mineralization .

Dosage Effects in Animal Models

The effects of Toddaculine vary with different dosages in animal models. At lower doses, Toddaculine effectively inhibits osteoclast differentiation and promotes osteoblast mineralization without causing adverse effects . At higher doses, Toddaculine may exhibit toxic effects, including potential cytotoxicity in certain cell types . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing adverse effects.

Metabolic Pathways

Toddaculine is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s metabolic pathways include its role in bone metabolism, where it influences the activity of enzymes involved in bone resorption and formation . Additionally, Toddaculine affects metabolic flux and metabolite levels, further contributing to its therapeutic effects .

Transport and Distribution

Within cells and tissues, Toddaculine is transported and distributed through specific mechanisms. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Toddaculine’s localization and accumulation within specific tissues are influenced by these interactions, ensuring its targeted effects on bone cells and other relevant tissues .

Subcellular Localization

The subcellular localization of Toddaculine plays a crucial role in its activity and function. Toddaculine is directed to specific compartments or organelles within cells, where it exerts its effects . Targeting signals and post-translational modifications guide Toddaculine to these locations, ensuring its precise action on cellular processes . This subcellular localization is essential for the compound’s ability to modulate bone resorption and formation effectively.

準備方法

合成経路と反応条件: トッドアクリンの主要な供給源は、トッドエリア・アジアチカからの抽出です。 抽出プロセスには、通常、メタノール、酢酸エチル、n-ヘキサンなどの溶媒が使用されます 。 植物材料は溶媒抽出にかけられ、続いてクロマトグラフィー分離によってトッドアクリンが単離されます。

工業的生産方法: 現在、トッドアクリンの工業的生産方法に関する十分な文献はありません。 この化合物は、主に天然抽出プロセスによって得られています。 合成有機化学の進歩により、将来、スケーラブルな生産方法が実現する可能性があります。

化学反応の分析

反応の種類: トッドアクリンは、次のようなさまざまな化学反応を起こします。

酸化: トッドアクリンは酸化されてさまざまな誘導体を形成することができ、それらは異なる生物活性を示す可能性があります。

還元: 還元反応は、トッドアクリンの官能基を修飾し、その薬理学的特性を変化させる可能性があります。

置換: 置換反応は、トッドアクリン分子に新しい官能基を導入することができ、その化学的多様性を高めます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤がよく使用されます。

置換: 置換反応には、さまざまなハロゲン化剤や求核剤を使用できます。

生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件や試薬によって異なります。 例えば、酸化によりヒドロキシル化誘導体が生成される可能性があり、還元により脱酸素化された化合物が生成される可能性があります。

4. 科学研究の応用

トッドアクリンは、さまざまな科学研究に幅広く応用されています。

化学: トッドアクリンは、クマリン誘導体とその化学的性質を研究するための貴重な化合物として役立ちます。

生物学: 生物学的研究において、トッドアクリンは、細胞プロセス、特に骨細胞への影響を調査するために使用されます.

類似化合物との比較

- Aculeatin

- Phellopterin

- Isopimpinellin

- Suberosin

- Toddalenol

- Toddalolactone

特性

IUPAC Name |

5,7-dimethoxy-6-(3-methylbut-2-enyl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O4/c1-10(2)5-6-11-13(18-3)9-14-12(16(11)19-4)7-8-15(17)20-14/h5,7-9H,6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRQHZFHWEAJPNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=C2C(=C1OC)C=CC(=O)O2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00195829 | |

| Record name | 2H-1-Benzopyran-2-one, 5,7-dimethoxy-6-(3-methyl-2-butenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4335-12-0 | |

| Record name | Toddaculin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4335-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1-Benzopyran-2-one, 5,7-dimethoxy-6-(3-methyl-2-butenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004335120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1-Benzopyran-2-one, 5,7-dimethoxy-6-(3-methyl-2-butenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

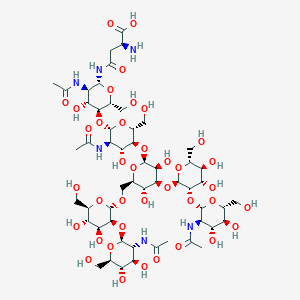

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(7E)-7-[(Z)-(3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene)hydrazinylidene]-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B1236656.png)

![(E)-3-[1-(benzenesulfonyl)pyrrol-2-yl]-2-methylsulfonylprop-2-enenitrile](/img/structure/B1236659.png)

![[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2,6-dimethoxybenzoate](/img/structure/B1236665.png)